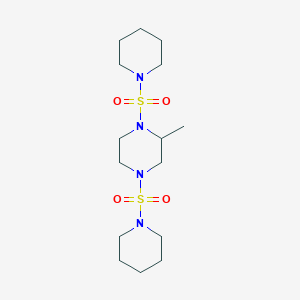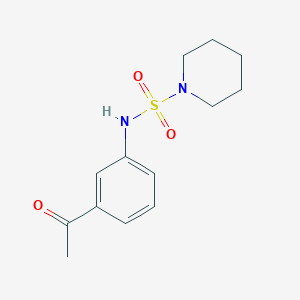
7-Chloro-4-quinolinyl 4-morpholinesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-quinolinyl 4-morpholinesulfonate, also known as CQMS, is a chemical compound that has been widely used in scientific research. It is a derivative of quinine, a natural alkaloid found in the bark of the cinchona tree, which has been used for centuries as an antimalarial drug. CQMS has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-quinolinyl 4-morpholinesulfonate is not fully understood, but it is believed to act by interfering with the function of ion channels, particularly those involved in the transport of calcium ions. This disruption of ion channel function can lead to changes in cellular signaling and metabolism, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
7-Chloro-4-quinolinyl 4-morpholinesulfonate has been found to have a range of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as muscle contraction and neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Chloro-4-quinolinyl 4-morpholinesulfonate in laboratory experiments is that it is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. Additionally, its fluorescent properties make it useful as a probe for detecting biomolecules in cells and tissues. However, one limitation of using 7-Chloro-4-quinolinyl 4-morpholinesulfonate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 7-Chloro-4-quinolinyl 4-morpholinesulfonate, including the development of new fluorescent probes based on its structure, the investigation of its effects on other ion channels and cellular processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-4-quinolinyl 4-morpholinesulfonate and its interactions with other molecules in biological systems.
Synthesemethoden
7-Chloro-4-quinolinyl 4-morpholinesulfonate can be synthesized by reacting 7-chloroquinoline with morpholine and then sulfonating the resulting compound with sulfuric acid. The synthesis of 7-Chloro-4-quinolinyl 4-morpholinesulfonate is a relatively simple process that can be carried out in a laboratory setting using standard chemical techniques.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-quinolinyl 4-morpholinesulfonate has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a tool for studying the structure and function of ion channels, which are important targets for drug development. Additionally, 7-Chloro-4-quinolinyl 4-morpholinesulfonate has been used as a model compound for studying the effects of quinoline derivatives on biological systems, including their antimalarial activity.
Eigenschaften
Molekularformel |
C13H13ClN2O4S |
|---|---|
Molekulargewicht |
328.77 g/mol |
IUPAC-Name |
(7-chloroquinolin-4-yl) morpholine-4-sulfonate |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-1-2-11-12(9-10)15-4-3-13(11)20-21(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2 |
InChI-Schlüssel |
QGKQNVASBKFZCF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Kanonische SMILES |
C1COCCN1S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)

![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)


